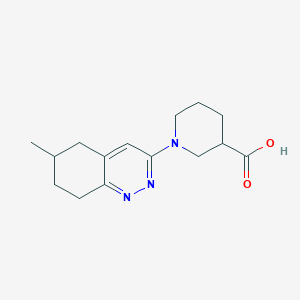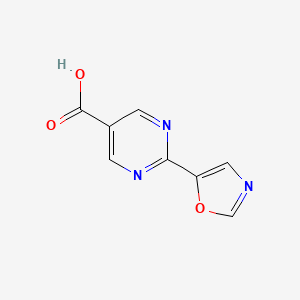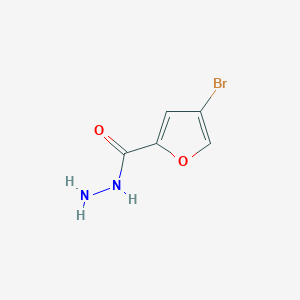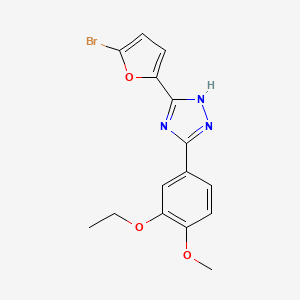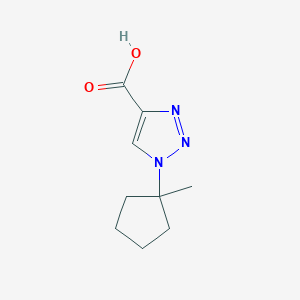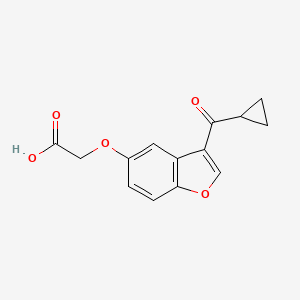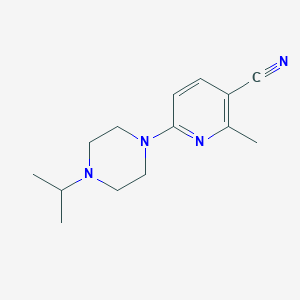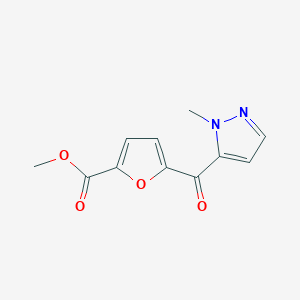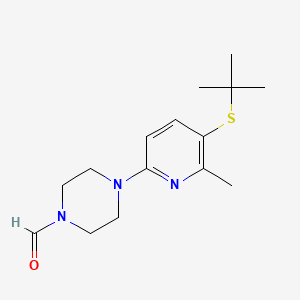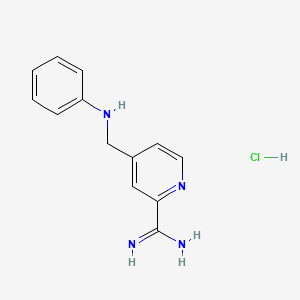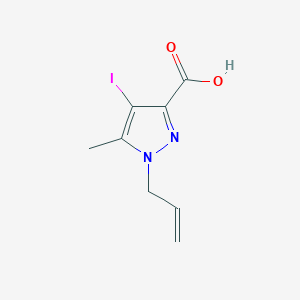
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with an allyl group, an iodine atom, a methyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where the pyrazole is treated with an allyl halide in the presence of a base.
Iodination: The iodination of the pyrazole ring can be carried out using iodine or an iodine-containing reagent under oxidative conditions.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed.
Addition: Electrophiles such as bromine (Br2) or hydrogen chloride (HCl) can be used for addition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with an amine could produce an amino derivative.
Applications De Recherche Scientifique
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Allyl-4-iodo-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the methyl group.
4-Iodo-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the allyl group.
1-Allyl-5-methyl-1H-pyrazole-3-carboxylic acid: Similar structure but lacks the iodine atom.
Uniqueness
1-Allyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of all four substituents (allyl, iodine, methyl, and carboxylic acid) on the pyrazole ring
Propriétés
Formule moléculaire |
C8H9IN2O2 |
|---|---|
Poids moléculaire |
292.07 g/mol |
Nom IUPAC |
4-iodo-5-methyl-1-prop-2-enylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9IN2O2/c1-3-4-11-5(2)6(9)7(10-11)8(12)13/h3H,1,4H2,2H3,(H,12,13) |
Clé InChI |
LPSNLBXNVXYLIN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC=C)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


